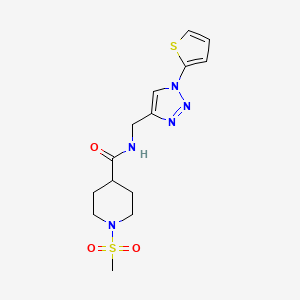

1-(methylsulfonyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)piperidine-4-carboxamide

Descripción

Propiedades

IUPAC Name |

1-methylsulfonyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O3S2/c1-24(21,22)18-6-4-11(5-7-18)14(20)15-9-12-10-19(17-16-12)13-3-2-8-23-13/h2-3,8,10-11H,4-7,9H2,1H3,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPWQBQWHACYFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CN(N=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

Thiophene vs. Aryl Substituents: The target’s thiophene ring (electron-rich, sulfur-containing) may enhance binding to metalloenzymes compared to phenyl or quinoxaline groups, which favor aromatic stacking.

Methylsulfonyl vs. Sulfonamide/Acetamide : The methylsulfonyl group’s strong electron-withdrawing nature could improve solubility and target affinity relative to acetamide or benzenesulfonamide derivatives.

Piperidine-4-Carboxamide Core : Shared with , this core enables conformational flexibility and hydrogen bonding, critical for kinase or protease inhibition.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(methylsulfonyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)piperidine-4-carboxamide, and how are intermediates characterized?

- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving:

- Step 1 : Formation of the thiophene-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as seen in structurally similar triazole derivatives .

- Step 2 : Coupling of the piperidine-4-carboxamide moiety using carbodiimide-mediated amide bond formation (e.g., EDCI/HOBt) .

- Step 3 : Sulfonylation with methylsulfonyl chloride under basic conditions (e.g., triethylamine in DCM) .

- Characterization : Intermediates are validated via -/-NMR for structural confirmation, HPLC for purity (>95%), and HRMS for molecular weight verification .

Q. How can researchers optimize reaction yields for the final sulfonylation step?

- Methodological Answer : Yield optimization involves:

- Solvent Selection : Dichloromethane (DCM) or THF is preferred for sulfonylation due to their inertness and compatibility with sulfonyl chlorides .

- Temperature Control : Reactions are conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature .

- Stoichiometry : A 1.2–1.5 molar excess of methylsulfonyl chloride ensures complete conversion, with excess reagent removed via aqueous washes .

Q. What analytical techniques are critical for confirming the compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : Key signals include the methylsulfonyl singlet (~3.1 ppm, ), thiophene aromatic protons (6.8–7.5 ppm), and triazole CH (7.8–8.2 ppm) .

- HPLC : Reverse-phase C18 columns (e.g., 90:10 water/acetonitrile gradient) confirm purity >98% .

- Mass Spectrometry : HRMS (ESI+) should match the theoretical [M+H] (e.g., m/z ~422.1 for CHNOS) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the thiophene-triazole moiety in biological activity?

- Methodological Answer :

- Analog Synthesis : Replace thiophene with furan or phenyl groups (e.g., via varying azide/alkyne precursors) to assess electronic/steric effects .

- Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, cellular uptake) to correlate substituent changes with activity .

- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding interactions with biological targets like kinases or GPCRs .

Q. What strategies resolve contradictions in solubility data during in vitro assays?

- Methodological Answer :

- Solubility Profiling : Use DMSO stock solutions (10 mM) with serial dilution in assay buffers (PBS, DMEM) to identify precipitation thresholds .

- Co-solvents : Add 0.1–0.5% Tween-80 or cyclodextrins to enhance aqueous solubility without cytotoxicity .

- Salt Formation : Explore hydrochloride or mesylate salts to improve physiochemical properties .

Q. How can researchers validate hypothesized target interactions using biophysical methods?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., carbonic anhydrase) and measure binding kinetics (K) in real-time .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess interaction strength .

- Crystallography : Co-crystallize the compound with its target (if feasible) to resolve binding modes at atomic resolution .

Data Contradiction Analysis

Q. How should discrepancies in reported IC values across studies be addressed?

- Methodological Answer :

- Assay Standardization : Re-test the compound under uniform conditions (pH, temperature, cell line) .

- Meta-Analysis : Compare data subsets (e.g., cancer vs. microbial assays) to identify context-dependent activity .

- Quality Control : Verify compound purity (>98%) and stability (e.g., via LC-MS post-assay) to rule out degradation artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.